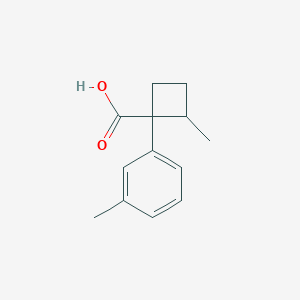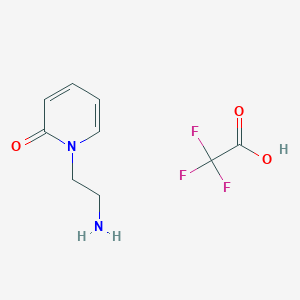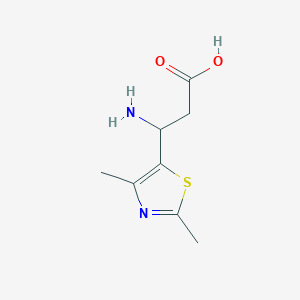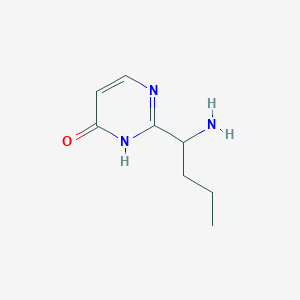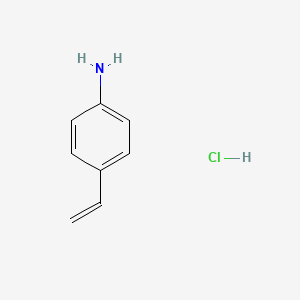
4-Vinylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinylaniline hydrochloride is a vinyl-substituted aromatic amine. It is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance
准备方法
Synthetic Routes and Reaction Conditions
4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .
化学反应分析
Types of Reactions
4-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinylbenzoquinone.
Reduction: The compound can be reduced to form 4-ethyl aniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-vinylbenzoquinone
Reduction: 4-ethyl aniline
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
作用机制
The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .
相似化合物的比较
Similar Compounds
- 3-Vinylaniline
- 4-Vinylpyridine
- 4-Vinylbenzoic acid
- Styrene
- Cinnamyl alcohol
- 4-Cyanostyrene
- Methyl 4-vinylbenzoate
- 3-Nitrostyrene
- 4-Vinylanisole
- 2-Vinylpyridine
Uniqueness
4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .
属性
CAS 编号 |
111981-34-1 |
|---|---|
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC 名称 |
4-ethenylaniline;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
InChI 键 |
SFEFZLHQUBUCKM-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


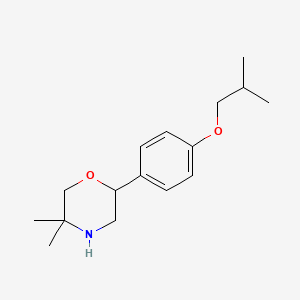
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
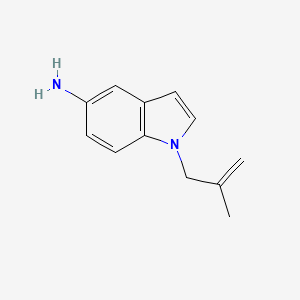

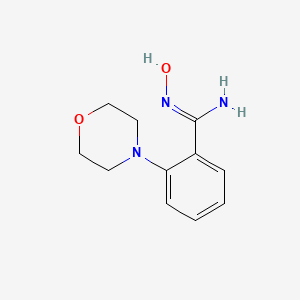
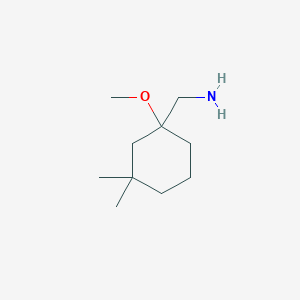
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
